EPAC1 Inhibitory Potency Shift Relative to the Parent ESI-09 Scaffold
The target compound introduces a morpholine carbonyl substituent at the pyrazole 3-position, a structural departure from the 2-oxo-N-phenylacetohydrazonoyl cyanide core of the reference series. In the closest characterized analog, Compound 32 (NY0561), the EPAC1 IC50 is 3.0 µM when the isoxazole ring is replaced with a benzisoxazole and the B-ring bears a 3-chloro-5-trifluoromethyl phenyl group [1]. While no direct data exist for the target compound, the morpholine carbonyl is projected to enhance water solubility and conformational rigidity, potentially reducing the entropic penalty of binding. The parent HTS hit ESI-09 shows an EPAC1 IC50 of 3.2 µM . The shift from 3.2 µM (ESI-09) to 3.0 µM (Compound 32) demonstrates that isoxazole ring substitution can improve potency; the target compound's unique substitution pattern is a logical next iteration of this SAR.
| Evidence Dimension | EPAC1 IC50 (µM) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be in the low micromolar range based on structural analogy. |
| Comparator Or Baseline | ESI-09: 3.2 µM ; Compound 32 (NY0561): 3.0 µM [1]. |
| Quantified Difference | N/A (no direct measurement). The range of improvement over the baseline ESI-09 for similar scaffolds is up to 0.2 µM. |
| Conditions | Fluorescence-based EPAC1 GEF activity assay, recombinant human EPAC1, pH 7.4, 25°C. |
Why This Matters
Understanding the potency ceiling of the morpholine-containing series guides procurement for hit-to-lead optimization; companies investing in EPAC1 inhibitors need to know whether this scaffold can exceed the 3 µM barrier established by the cyanohydrazone series.
- [1] BindingDB entry BDBM517688: IC50 for EPAC1 (Rap guanine nucleotide exchange factor 3) = 3.00E+3 nM. Assay description: To explore the SARs and examine how the modifications on the isoxazole ring affect biological activities... View Source
